![molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6](/img/structure/B1379883.png)

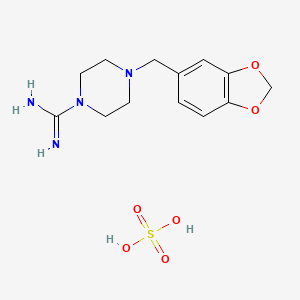

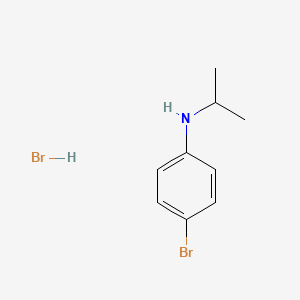

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

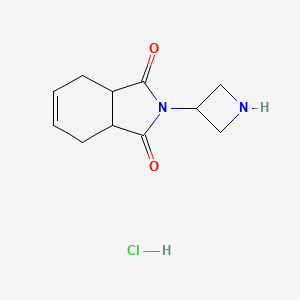

“[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the empirical formula C6H6BrNO . It is also known by the synonyms 2-Bromo-5-(hydroxymethyl)pyridine and 2-Bromopyridine-5-methanol . The compound has a molecular weight of 188.02 .

Molecular Structure Analysis

The molecular structure of “[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” can be represented by the SMILES stringOCc1ccc(Br)nc1 . This indicates that the molecule contains a hydroxymethyl group (OH) attached to a bromopyridine ring . Physical And Chemical Properties Analysis

“[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” is a solid at room temperature . It has a melting point of 46-50 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterisation

The chemical compound “[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” finds its applications in the field of synthetic chemistry, primarily as a precursor or an intermediate in the synthesis of more complex molecules. For instance, the thermal decomposition of bromo-pyridine derivatives under specific conditions can lead to the formation of pyridylcarbene intermediates, which further react to form various bromo-vinylpyridine derivatives and other complex structures (B. Abarca, R. Ballesteros, & F. Blanco, 2006). Additionally, the condensation reactions of similar pyridyl derivatives have been reported to yield unexpected compounds, providing insights into reaction mechanisms and the synthesis of new materials (M. Percino, V. Chapela, & Cecilia Rodríguez-Barbarín, 2005).

Catalytic Applications and Molecular Docking Studies

Compounds structurally related to “[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” have also been investigated for their potential catalytic properties and as ligands in molecular docking studies. For example, coumarin fused oxazoles, sharing a similar heterocyclic structure, have been explored as photosensitive units for carboxylic acid groups, demonstrating potential in photolysis-based applications (A. Soares, G. Hungerford, S. Costa, & M. Gonçalves, 2017). Furthermore, the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has been studied for their anticancer and antimicrobial activities, showing the relevance of oxazole derivatives in pharmaceutical research (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Advanced Material Synthesis

Additionally, the incorporation of pyridyl and oxazole moieties into larger molecular frameworks has been pursued to develop materials with novel properties. For instance, lanthanide complexes involving bis-1,2,3-triazole-bipyridine ligands, which could be structurally related to the compound , have been characterized for their potential in actinide/lanthanide separation processes (J. Muller, Shane S. Galley, T. Albrecht‐Schmitt, & K. Nash, 2016). This indicates the compound’s potential utility in the development of efficient separation techniques, which are crucial in nuclear waste management and recycling processes.

Safety and Hazards

Propiedades

IUPAC Name |

[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKLAOSZJINGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NOC(=C2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)